1,1,5,5-Tetraethoxypentane
Description
1,1,5,5-Tetraethoxypentane is a symmetrical ether derivative of pentane, characterized by ethoxy (-OCH₂CH₃) groups substituted at the 1st and 5th carbon positions. This compound is primarily utilized in organic synthesis as a precursor or protecting group due to its stability and ability to participate in nucleophilic reactions. Its structure features a central pentane backbone with four ethoxy substituents, creating steric hindrance and influencing its solubility and reactivity compared to simpler ethers like diethyl ether .
Properties
CAS No. |
4454-01-7 |
|---|---|
Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1,1,5,5-tetraethoxypentane |
InChI |
InChI=1S/C13H28O4/c1-5-14-12(15-6-2)10-9-11-13(16-7-3)17-8-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
JIQDXKKXHABQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCC(OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetraethoxypentane can be synthesized through the reaction of pentane with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ethoxy groups.
Industrial Production Methods: In an industrial setting, the production of 1,1,5,5-tetraethoxypentane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,1,5,5-Tetraethoxypentane can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy groups into hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1,1,5,5-Tetraethoxypentane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy groups into molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,5,5-tetraethoxypentane involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modify the chemical environment and alter the behavior of target molecules.
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Functional Groups |
|---|---|---|---|---|
| 1,1,5,5-Tetraethoxypentane | 234.34 | >200 | Low | Ether (-OCH₂CH₃) |
| 1,1,5,5-Tetramethylpentane | 142.28 | ~140 | Insoluble | Alkyl (-CH₃) |
| Isovaleraldehyde | 86.13 | 92–94 | Moderate | Aldehyde (-CHO) |
Table 2: Binding Affinity and Reactivity
Key Research Findings
- Synthetic Utility : 1,1,5,5-Tetraethoxypentane’s ethoxy groups enhance stability in acidic conditions compared to methyl analogs, making it a superior choice for protecting alcohols in multi-step syntheses .
- Steric Effects : The ethoxy substituents introduce steric hindrance, reducing unwanted side reactions in crowded molecular environments. This property is leveraged in asymmetric catalysis .
- Thermal Stability : Higher boiling points and thermal stability relative to aldehydes or alkanes enable its use in high-temperature reactions, such as polymerizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
